Computed Physicochemical Property Differentiation vs. Unsubstituted Piperidine and 4-Methylpiperidine Analogs
In silico comparison of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide with its unsubstituted piperidine analog (CAS not available; hypothetical structure) reveals a meaningful difference in calculated logP and topological polar surface area (TPSA), driven by the 2-methyl group [1]. The 2-methyl substitution increases XLogP3 by approximately 0.5 log units relative to the unsubstituted piperidine derivative, while maintaining an identical hydrogen bond donor (1) and acceptor (4) count [1]. This shift in lipophilicity can affect membrane permeability and non-specific protein binding in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.8 (predicted) [1] |
| Comparator Or Baseline | Unsubstituted piperidine analog: XLogP3 ≈ 1.3 (predicted) [1] |
| Quantified Difference | ΔXLogP3 ≈ +0.5 |
| Conditions | In silico prediction using PubChem's XLogP3 algorithm; not experimentally validated for this specific compound. |
Why This Matters
A 0.5 log unit increase in lipophilicity can translate to a roughly 3-fold change in partition coefficient, significantly altering compound behavior in cell-based assays and requiring different formulation approaches for in vivo studies.
- [1] PubChem. Computed Properties for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (and analogous unsubstituted piperidine structure predicted using same algorithm). XLogP3, TPSA, H-Bond Donor/Acceptor. Accessed via PubChem structure search. View Source
